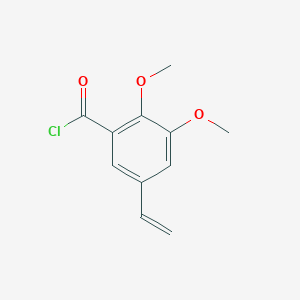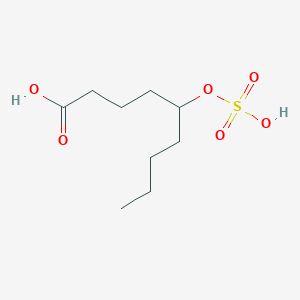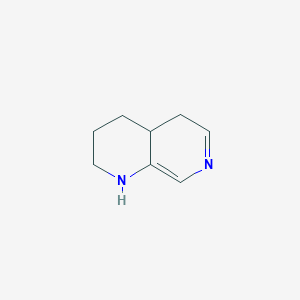
(3E)-2,4-dimethylhexa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-2,4-dimethylhexa-1,3,5-triene is an organic compound characterized by its unique structure, which includes three conjugated double bonds and two methyl groups attached to the hexatriene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2,4-dimethylhexa-1,3,5-triene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the triene structure through cross-coupling reactions. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-2,4-dimethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of the triene using catalysts such as palladium on carbon can yield the corresponding hexane derivative.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents like bromine or chlorine adding across the double bonds to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Hexane derivatives.
Substitution: Dihalogenated trienes.
Aplicaciones Científicas De Investigación
(3E)-2,4-dimethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which (3E)-2,4-dimethylhexa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can facilitate binding to active sites and influence biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparación Con Compuestos Similares
Similar Compounds
(3Z)-2,4-dimethylhexa-1,3,5-triene: The geometric isomer with a different spatial arrangement of the double bonds.
2,4-dimethylhexa-1,3-diene: A related compound with fewer double bonds.
Hexa-1,3,5-triene: The parent compound without methyl substitutions.
Uniqueness
(3E)-2,4-dimethylhexa-1,3,5-triene is unique due to its specific geometric configuration, which influences its reactivity and interactions. The presence of methyl groups also adds steric hindrance and electronic effects, differentiating it from its isomers and analogs.
Propiedades
Número CAS |
112369-48-9 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(3E)-2,4-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h5-6H,1-2H2,3-4H3/b8-6+ |
Clave InChI |
ZEHJTIRZIDHKRG-SOFGYWHQSA-N |
SMILES isomérico |
CC(=C)/C=C(\C)/C=C |
SMILES canónico |
CC(=C)C=C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)




![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)

